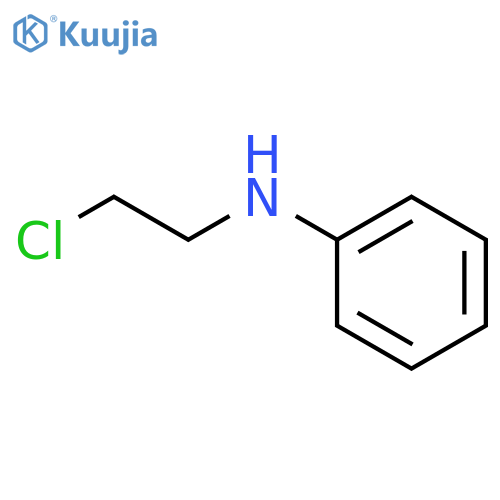Cas no 13519-74-9 (2-chloro-n-ethylaniline)

2-chloro-n-ethylaniline structure
商品名:2-chloro-n-ethylaniline
2-chloro-n-ethylaniline 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-ethylaniline
- o-chloro-N-ethylaniline
- CTK0F4193
- Aniline, o-chloro-N-ethyl-
- AC1Q31G8
- 1-chloro-2-(ethylamino)benzene
- N-ethyl-2-chloro-aniline
- N-Aethyl-2-chlor-anilin
- 2-chloro-N-ethyl-benzenamine
- SureCN1116563
- Benzenamine, 2-chloro-N-ethyl-
- AC1LBRMT
- (2-chlorophenyl)ethylamine
- 2-Chloro-N-ethylbenzenamine
- N-Ethyl-2-chloro-benzenaMine
- MFCD00792552
- SCHEMBL1116563
- CS-0444964
- N-(2-Chlorophenyl)-N-ethylamine #
- DTXSID00343161
- AKOS000239418
- SB75865
- EN300-32932
- 13519-74-9
- OMQUELHMHMORKS-UHFFFAOYSA-N
- n-ethyl-2-chlorobenzenamine
- F78855
- 2-chloro-n-ethylaniline
-
- インチ: InChI=1S/C8H10ClN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
- InChIKey: OMQUELHMHMORKS-UHFFFAOYSA-N
- ほほえんだ: CCNC1=CC=CC=C1Cl
計算された属性
- せいみつぶんしりょう: 155.0503
- どういたいしつりょう: 155.0501770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 95.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- PSA: 12.03
2-chloro-n-ethylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-32932-0.05g |
2-chloro-N-ethylaniline |
13519-74-9 | 0.05g |
$58.0 | 2023-02-14 | ||
| abcr | AB601560-250mg |
2-Chloro-N-ethylaniline; . |
13519-74-9 | 250mg |
€184.70 | 2024-07-19 | ||
| Enamine | EN300-32932-0.25g |
2-chloro-N-ethylaniline |
13519-74-9 | 0.25g |
$122.0 | 2023-02-14 | ||
| Enamine | EN300-32932-2.5g |
2-chloro-N-ethylaniline |
13519-74-9 | 2.5g |
$441.0 | 2023-02-14 | ||
| Enamine | EN300-32932-0.5g |
2-chloro-N-ethylaniline |
13519-74-9 | 0.5g |
$192.0 | 2023-02-14 | ||
| Enamine | EN300-32932-5.0g |
2-chloro-N-ethylaniline |
13519-74-9 | 5.0g |
$765.0 | 2023-02-14 | ||
| abcr | AB601560-1g |
2-Chloro-N-ethylaniline; . |
13519-74-9 | 1g |
€388.80 | 2024-07-19 | ||
| abcr | AB601560-5g |
2-Chloro-N-ethylaniline; . |
13519-74-9 | 5g |
€1200.90 | 2024-07-19 | ||
| Enamine | EN300-32932-0.1g |
2-chloro-N-ethylaniline |
13519-74-9 | 0.1g |
$86.0 | 2023-02-14 | ||
| Enamine | EN300-32932-10.0g |
2-chloro-N-ethylaniline |
13519-74-9 | 10.0g |
$1414.0 | 2023-02-14 |
2-chloro-n-ethylaniline 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
13519-74-9 (2-chloro-n-ethylaniline) 関連製品
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13519-74-9)2-chloro-n-ethylaniline

清らかである:99%/99%
はかる:1g/5g
価格 ($):200/699